molecular formula C12H17Cl2N B15274797 [(3,5-Dichlorophenyl)methyl](pentan-3-yl)amine

[(3,5-Dichlorophenyl)methyl](pentan-3-yl)amine

Cat. No.: B15274797
M. Wt: 246.17 g/mol
InChI Key: OYIFNRSXPYRDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dichlorophenyl)methylamine is an organic compound with the molecular formula C12H17Cl2N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions, and the amine group is attached to a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)methylamine typically involves the reaction of 3,5-dichlorobenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of (3,5-Dichlorophenyl)methylamine may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and improve yield and purity. Additionally, purification steps such as distillation, crystallization, or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethylamines with various functional groups.

Scientific Research Applications

(3,5-Dichlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(3,5-Dichlorophenyl)methylamine can be compared with other similar compounds, such as:

    (3,5-Dichlorophenyl)methylamine: Similar structure but with a methyl group instead of a pentan-3-yl group.

    (3,5-Dichlorophenyl)methylamine: Similar structure but with an ethyl group instead of a pentan-3-yl group.

    (3,5-Dichlorophenyl)methylamine: Similar structure but with a propyl group instead of a pentan-3-yl group.

The uniqueness of (3,5-Dichlorophenyl)methylamine lies in its specific substitution pattern and the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H17Cl2N

Molecular Weight

246.17 g/mol

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]pentan-3-amine

InChI

InChI=1S/C12H17Cl2N/c1-3-12(4-2)15-8-9-5-10(13)7-11(14)6-9/h5-7,12,15H,3-4,8H2,1-2H3

InChI Key

OYIFNRSXPYRDFN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.